JAK1 Selectivity Advantage: Thieno[3,2-d]pyrimidine Derivative vs. Clinical Candidate AZD4205
Derivative 46, built on the thieno[3,2-d]pyrimidine scaffold, exhibits 4-fold higher enzymatic potency against JAK1 (IC50 = 0.022 μM) relative to the clinical-stage JAK1 inhibitor AZD4205 (compound 9). In cellular anti-proliferative assays on NSCLC lines, both derivative 25 and 46 demonstrate over 5-fold enhancement compared to AZD4205 [1]. Kinome-wide profiling (370 kinases) confirms high JAK1 selectivity for the thieno[3,2-d]pyrimidine series [1]. This quantitative advantage is not reported for thieno[2,3-d]pyrimidine-derived JAK inhibitors published to date.
| Evidence Dimension | Enzymatic IC50 against JAK1 |
|---|---|
| Target Compound Data | Derivative 46: IC50 = 0.022 μM |
| Comparator Or Baseline | AZD4205 (compound 9): IC50 ≈ 0.088 μM (calculated from 4-fold difference) |
| Quantified Difference | 4-fold lower IC50 (higher potency) |
| Conditions | JAK1 enzymatic inhibition assay; NSCLC cellular anti-proliferative assay |
Why This Matters
For procurement decisions in JAK1-targeted drug discovery, the thieno[3,2-d]pyrimidine scaffold enables best-in-class potency relative to the clinical benchmark, reducing the risk of insufficient target engagement in lead optimization.
- [1] Kim Y, et al. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. Eur J Med Chem. 2025;286:117308. doi:10.1016/j.ejmech.2025.117308. View Source
